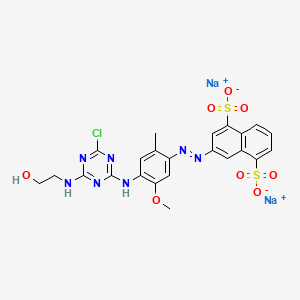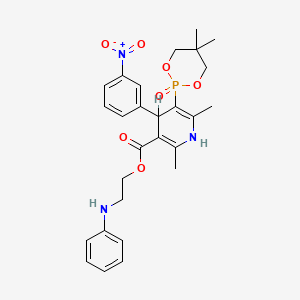
1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide is a quaternary ammonium compound known for its antimuscarinic properties. It is often used in the treatment of gastrointestinal disorders, such as peptic ulcers and hyperacidity, due to its ability to reduce smooth muscle spasms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide typically involves the reaction of 3-carbamoyl-3,3-diphenylpropylamine with methylpiperidine in the presence of an iodinating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed.
Major Products:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on cellular signaling pathways and neurotransmitter release.
Medicine: Investigated for its potential use in treating gastrointestinal disorders and as an antispasmodic agent.
Mécanisme D'action
The compound exerts its effects by blocking muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine on smooth muscles. This leads to a reduction in muscle spasms and secretion of gastric acids. The primary molecular targets are the M1 and M3 muscarinic receptors, which are involved in gastrointestinal motility and secretion .
Comparaison Avec Des Composés Similaires
Isopropamide iodide: Another quaternary ammonium compound with similar antimuscarinic properties.
Atropine: A well-known antimuscarinic agent used in various medical applications.
Scopolamine: Used for its antimuscarinic and antiemetic properties.
Uniqueness: 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-methylpiperidinium iodide is unique due to its specific structural features, which confer higher selectivity and potency in blocking muscarinic receptors compared to other similar compounds. This makes it particularly effective in treating gastrointestinal disorders .
Propriétés
Numéro CAS |
116955-30-7 |
|---|---|
Formule moléculaire |
C22H29IN2O |
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide;iodide |
InChI |
InChI=1S/C22H28N2O.HI/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25);1H |
Clé InChI |
YVQMYSACHYCCFB-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


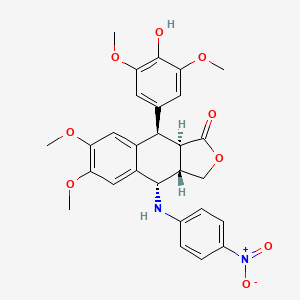
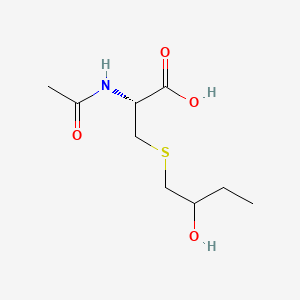

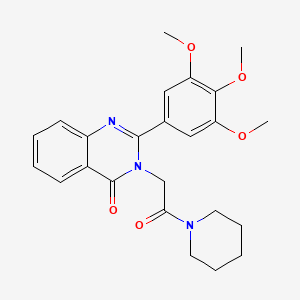
![Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12724009.png)

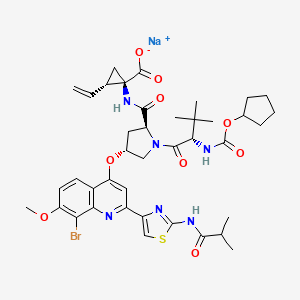
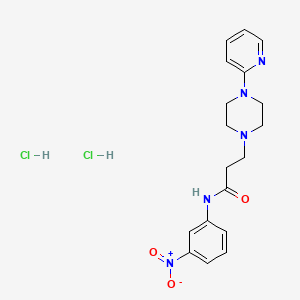
![ethyl 2-(methylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12724038.png)
![3-Methylphenolate;titanium(4+);2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B12724044.png)
